3-(2,4-dimethoxyphenyl)propanoic Acid

Descripción general

Descripción

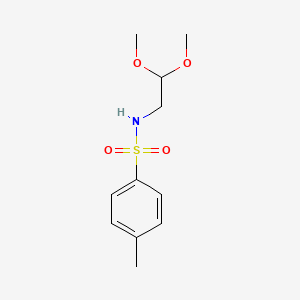

3-(2,4-Dimethoxyphenyl)propanoic acid, commonly referred to as 3DMPPA, is an organic compound that is used for scientific research purposes. It is an ester of propanoic acid and 2,4-dimethoxyphenol, and is a white crystalline solid with a melting point of 120-122°C. 3DMPPA has a wide range of applications in research, including biochemical and physiological effects, synthesis methods, and laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Optically Pure Compounds : 3-(2,4-dimethoxyphenyl)propanoic acid plays a role in the synthesis of optically pure compounds, such as (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid. The synthesis process involves Pictet-Spengler ring closure and has applications in developing chiral catalysts and enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).

Antioxidant Properties : Studies have been conducted on derivatives of this compound, specifically focusing on their antioxidant activities. This includes the development of new compounds with potential antioxidant applications, such as (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Cytotoxicity in Cancer Research : Derivatives of this compound, like 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, have been synthesized and evaluated for their cytotoxic effects on various human tumor cell lines. This has implications in cancer research and drug development (Hu et al., 2005).

Fungal Metabolism Studies : Research has shown that white rot fungus metabolizes this compound, leading to the production of various metabolites. This can provide insights into the biological transformation processes of fungi and their enzymatic pathways (Enoki, Yajima, & Gold, 1981).

- 3-c)pyrazol-3(1H)-ones, demonstrating its utility in organic chemistry and pharmaceutical synthesis (Hogale, Shirke, & Kharade, 1995).

Polymeric and Molecular Complexes : In the field of material science, this compound has been involved in the synthesis of polymeric, molecular, and ionic organotin complexes. This research is significant for understanding the supramolecular structures and properties of these complexes (Kundu et al., 2015).

Electrochemical Studies : The compound has been a subject of electrochemical studies, particularly in the context of reductions at silver cathodes. Such research is crucial for understanding electrochemical reactions and developing new electrochemical synthesis methods (Henderson et al., 2014).

Herbicide Research : Copper complexes of herbicides, including those derived from this compound, have been studied for their structure and bioactivity. This research is relevant in agriculture and environmental sciences (Psomas et al., 1998).

Catalysis in Organic Synthesis : The compound is used in catalytic processes, such as in the synthesis of 1-aralkylated tetrahydro-2-benzazepines, highlighting its role in facilitating complex organic reactions (Berney & Jauner, 1976).

Mecanismo De Acción

Target of Action

The primary target of 3-(2,4-dimethoxyphenyl)propanoic Acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known that the compound interacts with aromatic-amino-acid aminotransferase, potentially altering its function .

Biochemical Pathways

It is known that the compound is involved in the metabolism of aromatic amino acids . The downstream effects of this interaction could potentially influence various biological processes, including protein synthesis and cellular growth.

Result of Action

It is known that the compound can stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that this compound may have potential therapeutic applications in the treatment of β hemoglobinopathies and other anemias .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-(2,4-Dimethoxyphenyl)propanoic Acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been reported to stimulate γ globin gene expression and erythropoiesis in vivo, making it a potential candidate for treating β hemoglobinopathies and other anemias . The compound’s interactions with enzymes such as aromatic-amino-acid aminotransferase suggest its involvement in amino acid metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce fetal globin expression, which is crucial for erythropoiesis . Additionally, it has been observed to affect the activity of acetylcholinesterase, an enzyme essential for nerve function, thereby impacting cellular communication and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . This inhibition is competitive, suggesting that the compound binds to the active site of the enzyme, preventing substrate access. Furthermore, the compound’s ability to stimulate γ globin gene expression indicates its role in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates erythropoiesis and γ globin gene expression without causing adverse effects . Higher doses may lead to toxicity, manifesting as behavioral changes and impaired cellular function . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase, influencing amino acid metabolism . Additionally, the compound’s role in stimulating γ globin gene expression suggests its involvement in the regulation of hemoglobin synthesis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is likely transported via specific transporters or binding proteins, facilitating its localization to target sites . Its distribution within tissues can influence its efficacy and potential side effects, making it essential to understand these processes for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic targets.

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDCWSFMCUWKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397629 | |

| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22174-29-4 | |

| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)